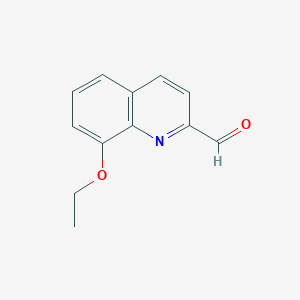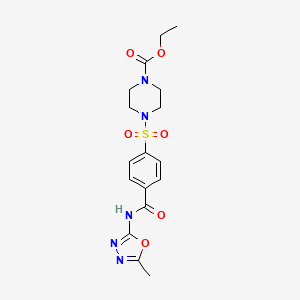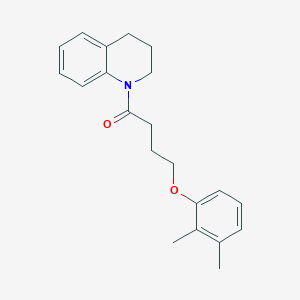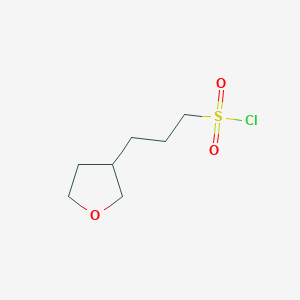
8-Ethoxyquinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethoxyquinoline-2-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is known for its various biological properties, including antimicrobial and anticancer activities. The compound is part of the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyquinoline-2-carbaldehyde typically involves the reaction of 8-hydroxyquinoline with ethyl iodide in the presence of a base to form 8-ethoxyquinoline. This intermediate is then subjected to a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the quinoline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 8-Ethoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: 8-Ethoxyquinoline-2-carboxylic acid.
Reduction: 8-Ethoxyquinoline-2-methanol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
8-Ethoxyquinoline-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: Shows potential anticancer activity, which is being explored for therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Ethoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form complexes with metal ions, which can interfere with essential biological processes in microorganisms and cancer cells . The quinoline ring system also allows for interactions with DNA and proteins, further contributing to its antimicrobial and anticancer effects.
相似化合物的比较
8-Hydroxyquinoline-2-carbaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group.
2-Chloroquinoline-3-carbaldehyde: Contains a chlorine atom at the 2-position and a formyl group at the 3-position.
8-Methoxyquinoline-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 8-Ethoxyquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
属性
IUPAC Name |
8-ethoxyquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-11-5-3-4-9-6-7-10(8-14)13-12(9)11/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLUJBIKHOHDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2417756.png)
![3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2417757.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2417759.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,5-dimethylbenzoate](/img/structure/B2417761.png)
![2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2417764.png)
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)
![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)
![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)
![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)

